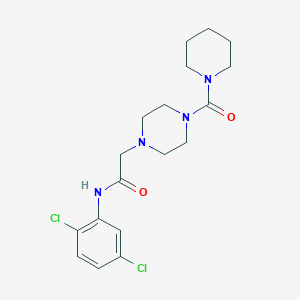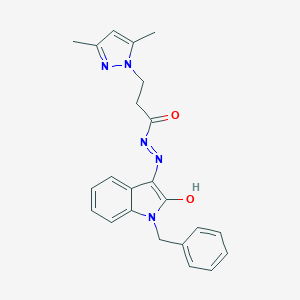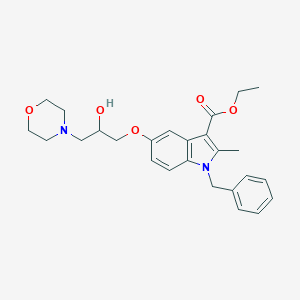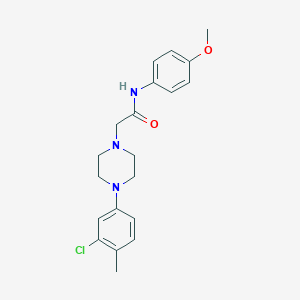
N-(2,5-dichlorophenyl)-2-(4-(piperidine-1-carbonyl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-2-(4-(piperidine-1-carbonyl)piperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-(4-(piperidine-1-carbonyl)piperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and piperazine.
Acylation: The 2,5-dichloroaniline is acylated with chloroacetyl chloride to form N-(2,5-dichlorophenyl)chloroacetamide.
Nucleophilic Substitution: The chloroacetamide is then reacted with piperazine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: Halogen atoms on the aromatic ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential pharmaceutical applications, particularly in the development of drugs targeting the central nervous system.
Industry: May be used in the production of specialized chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The piperazine ring is often involved in binding to biological targets, while the acetamide group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-2-(piperazin-1-yl)acetamide
- N-(2,5-dichlorophenyl)-2-[4-(methylpiperazin-1-yl)]acetamide
Uniqueness
N-(2,5-dichlorophenyl)-2-(4-(piperidine-1-carbonyl)piperazin-1-yl)acetamide is unique due to the presence of both the piperidine and piperazine rings, which may confer distinct biological activity and pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N4O2/c19-14-4-5-15(20)16(12-14)21-17(25)13-22-8-10-24(11-9-22)18(26)23-6-2-1-3-7-23/h4-5,12H,1-3,6-11,13H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAWUJLFURNRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B485999.png)


![5-methyl-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine](/img/structure/B486029.png)


![N-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B486046.png)


![3-(4-Methoxyphenyl)-7-methyl-2,3,3a,4,5,10-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B486061.png)

![(4-Chlorophenyl)(4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone](/img/structure/B486067.png)


